(S,S)-trans-1-Deshydroxy Rasagiline
Description
(S,S)-trans-1-Deshydroxy Rasagiline is a stereoisomeric derivative of rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor approved for Parkinson’s disease (PD) treatment. Unlike rasagiline, which contains a propargylamine moiety and a hydroxyl group, this compound lacks the hydroxyl group, altering its pharmacokinetic and pharmacodynamic properties . It is classified as a rasagiline impurity (Impurity 8) and is primarily used in research settings for analytical reference purposes . Structural modifications, such as the absence of the hydroxyl group and stereochemical configuration, likely diminish its MAO-B inhibitory activity and neuroprotective effects compared to rasagiline .
Properties
Molecular Formula |
C₁₂H₁₃NO |
|---|---|
Molecular Weight |
187.24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Properties
Key Observations:
- The propargylamine group in rasagiline is critical for MAO-B inhibition and neuroprotection, activating PKC/MAPK pathways and reducing oxidative stress . Removing the hydroxyl group (as in deshydroxy derivatives) eliminates these effects .
- Stereochemistry determines potency: The R(+) enantiomer (rasagiline) is >1,000-fold more potent than the S(+) isomer (TVP1022) in MAO-B inhibition . Similarly, this compound’s stereochemistry likely renders it inactive.
Pharmacological Activity
Table 2: Neuroprotective and Enzymatic Activity
Key Findings:
- Rasagiline’s neuroprotection is mediated by reducing reactive oxygen species (ROS) and inhibiting GAPDH-mediated apoptosis , mechanisms absent in deshydroxy derivatives .
Clinical and Research Relevance
- Rasagiline: Demonstrated efficacy in PD monotherapy (UPDRS-III improvement: −2.8 points) and as an adjunct to levodopa (OFF-time reduction: −0.93 hours) .
- This compound: No clinical data available. Used solely as a reference standard to monitor rasagiline purity during manufacturing .
- Safinamide : Comparable to rasagiline in UPDRS-III improvement but with a higher EC₅₀, indicating lower potency .
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